molecular formula C25H22N2O3S2 B2548941 2-(naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941949-68-4

2-(naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2548941
CAS RN: 941949-68-4
M. Wt: 462.58
InChI Key: ZZROCOPDMRERHW-UHFFFAOYSA-N
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Description

The compound 2-(naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anti-angiogenic and antiproliferative effects against various cancer cell lines.

Synthesis Analysis

The synthesis of related compounds involves the use of naphthalene-based acetamides as key intermediates. For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a hydroxamic acid-based inhibitor, has been reported to involve metal-chelating hydroxamate groups, which are potent inhibitors of aminopeptidase N . Another related synthesis approach is the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light, which yields (2-aminophenyl)(naphthalen-2-yl)methanones in high yields and with high atom efficiency . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds includes naphthalene and quinoline moieties, which are common in medicinal chemistry due to their planar structures and ability to interact with biological targets. The presence of a thiophene moiety, as indicated in the compound of interest, suggests additional sulfur-based interactions, which could be significant for binding to certain enzymes or receptors.

Chemical Reactions Analysis

The chemical reactions involving these compounds are likely to be centered around their interactions with biological targets. For example, the hydroxamic acid-based inhibitor mentioned earlier chelates metal ions, which is crucial for its inhibition of aminopeptidase N . The antiproliferative activities of similar compounds against cancer cell lines suggest that they may interact with cellular components, leading to cell cycle arrest or apoptosis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound is likely to be aromatic and may possess moderate to low solubility in water due to the presence of naphthalene and quinoline structures. The acetamide group could contribute to the compound's solubility in organic solvents. The molecular interactions and stability of the compound would be influenced by the presence of the thiophene and sulfonyl groups.

Relevant Case Studies

The provided papers do not include case studies on the exact compound, but they do report on the biological activities of structurally related compounds. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has shown anti-angiogenic activity , and certain N-(naphthalen-2-yl)acetamide derivatives have demonstrated specific cytotoxicity against human nasopharyngeal carcinoma cell lines . These findings suggest that the compound of interest may also possess similar biological properties, which could be explored in future studies.

Scientific Research Applications

Antiproliferative Activities

Naphthalene and thiophene derivatives, such as 2-(naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, have been explored for their antiproliferative activities against various human cancer cell lines. A study involving related compounds demonstrated significant antiproliferative effects, particularly against nasopharyngeal carcinoma cell lines, showcasing their potential in cancer treatment research. The specific compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, stood out for its high activity and selectivity, providing a promising avenue for developing novel anticancer agents I‐Li Chen et al., 2013.

Anti-angiogenic Activity

Compounds featuring naphthalene sulfanyl groups have been identified as potent inhibitors of aminopeptidase N (APN), an enzyme involved in angiogenesis, the process by which new blood vessels form from pre-existing vessels. This is crucial for tumor growth and metastasis. The inhibition of APN by these compounds, including N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, suggests their utility in anti-angiogenic therapy, which could be a valuable strategy in cancer treatment Jiyong Lee et al., 2005.

Photophysical Properties

The photophysical properties of dihydroquinazolinone derivatives, which share structural similarities with the compound , have been studied extensively. These properties are influenced by solvent polarity, indicating the highly polar character of the excited state of these compounds. Understanding these properties is essential for applications in materials science, such as in the development of fluorescent probes and in optoelectronic devices M. Pannipara et al., 2017.

Anti-HIV Activity

Naphthalene derivatives have also been evaluated for their potential as anti-HIV agents. Specific acetamide derivatives, like 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamides, have shown significant activity against HIV-1, positioning them as promising candidates for the development of new non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds have demonstrated inhibitory activity that is comparable or superior to existing drugs, highlighting their potential in HIV treatment P. Zhan et al., 2009.

properties

IUPAC Name

2-naphthalen-1-yl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S2/c28-24(17-19-8-3-7-18-6-1-2-10-22(18)19)26-21-12-13-23-20(16-21)9-4-14-27(23)32(29,30)25-11-5-15-31-25/h1-3,5-8,10-13,15-16H,4,9,14,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZROCOPDMRERHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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